11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-Fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, antidepressive, and antiepileptic properties. The specific structure of this compound, featuring a fluorophenyl group and a propionyl substituent, suggests potential unique biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The core dibenzo[b,e][1,4]diazepine structure can be synthesized via a multi-component reaction involving o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the intermediate product.
Propionylation: The propionyl group is typically introduced via an acylation reaction using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propionyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. Its fluorophenyl group is particularly interesting for enhancing binding affinity and selectivity in biological systems.
Medicine
In medicine, derivatives of dibenzo[b,e][1,4]diazepines are known for their therapeutic effects. This compound could be explored for its potential as an anxiolytic, antidepressive, or antiepileptic agent, given its structural similarities to other active compounds in this class.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its synthesis and functionalization could lead to the discovery of new applications in various fields.
Mechanism of Action
The mechanism of action of 11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interaction with central nervous system receptors, similar to other benzodiazepines. It may act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. The fluorophenyl group may enhance binding affinity and selectivity, while the propionyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Midazolam: An imidazobenzodiazepine used as a sedative and anesthetic.
Alprazolam: A triazolobenzodiazepine used for anxiety and panic disorders.
Uniqueness
Compared to these compounds, 11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a unique combination of a fluorophenyl group and a propionyl substituent. This structural uniqueness may confer distinct pharmacological properties, such as improved binding affinity, selectivity, and metabolic stability, making it a promising candidate for further research and development.
Properties
CAS No. |
312621-30-0 |
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Molecular Formula |
C24H25FN2O2 |
Molecular Weight |
392.5g/mol |
IUPAC Name |
6-(2-fluorophenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H25FN2O2/c1-4-21(29)27-19-12-8-7-11-17(19)26-18-13-24(2,3)14-20(28)22(18)23(27)15-9-5-6-10-16(15)25/h5-12,23,26H,4,13-14H2,1-3H3 |
InChI Key |
GXKJKWBMCPABQI-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4F |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4F |
Origin of Product |
United States |
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